molecular formula C7H4BrF3S B1523810 4-Bromo-3-trifluoromethylbenzenethiol CAS No. 1208076-57-6

4-Bromo-3-trifluoromethylbenzenethiol

Cat. No. B1523810
M. Wt: 257.07 g/mol
InChI Key: KAVKNHLQWWOBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-3-trifluoromethylbenzenethiol” is a chemical compound with the molecular formula C7H4BrF3S . It is used for research purposes.

Scientific Research Applications

Synthesis of Complex Molecules

4-Bromo-3-trifluoromethylbenzenethiol serves as a critical intermediate in the synthesis of complex organic compounds. For example, it has been used in the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, highlighting its utility in constructing molecular scaffolds for receptors (K. Wallace et al., 2005). This process demonstrates the chemical's importance in organic synthesis, providing a pathway to versatile molecular frameworks with limited need for purification steps.

Organometallic Chemistry

Research in organometallic chemistry has explored the functionalization of aromatic compounds, where 4-Bromo-3-trifluoromethylbenzenethiol-related derivatives have been engaged. Studies such as those by C. Heiss and M. Schlosser (2003) delve into the regiospecificity of functionalization reactions using bromo derivatives, showcasing the strategic manipulation of this compound to achieve desired chemical transformations (C. Heiss & M. Schlosser, 2003). This underscores its role in developing novel organometallic recipes that allow for precise control over the functionalization of aromatic compounds.

Materials Science

In the realm of materials science, derivatives of 4-Bromo-3-trifluoromethylbenzenethiol are instrumental in advancing the development of functional materials. For instance, its application in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells demonstrates its value. The incorporation of trifunctional bromomethyls containing crosslinkers, derived from similar compounds, enhances the mechanical strength and conductivity of the membranes, as highlighted by Jingshuai Yang et al. (2018) (Jingshuai Yang et al., 2018). This research illustrates the chemical's contribution to producing materials with improved performance for energy applications.

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVKNHLQWWOBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-trifluoromethylbenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.